Chiglitazar Sodium Demonstrates Quantitatively Distinct PPAR Subtype Activation Profile Versus TZDs and Selective Agonists
In luciferase reporter assays conducted in U2OS human osteosarcoma cells, chiglitazar demonstrated a distinct PPAR subtype activation profile. For PPARγ, chiglitazar showed weaker activating activity than rosiglitazone but stronger than pioglitazone. For PPARα, chiglitazar exhibited more potent activity than rosiglitazone, pioglitazone, and the selective PPARα agonist WY14643 [1]. EC50 values were 1.2 μM (PPARα), 0.08 μM (PPARγ), and 1.7 μM (PPARδ) [2].
| Evidence Dimension | PPAR subtype transactivation (EC50 in μM and relative potency ranking) |
|---|---|
| Target Compound Data | PPARα EC50: 1.2 μM; PPARγ EC50: 0.08 μM; PPARδ EC50: 1.7 μM |
| Comparator Or Baseline | Rosiglitazone (PPARγ-selective, stronger on γ), Pioglitazone (PPARγ-selective, weaker on γ than chiglitazar), WY14643 (PPARα-selective, weaker on α than chiglitazar) |
| Quantified Difference | Chiglitazar PPARα potency > rosiglitazone, pioglitazone, and WY14643; Chiglitazar PPARγ potency: rosiglitazone > chiglitazar > pioglitazone |
| Conditions | U2OS human osteosarcoma cells co-transfected with PPAR expression plasmids and luciferase reporter constructs; 24 h compound treatment |
Why This Matters
This unique potency ratio (α:γ:δ = 1.2:0.08:1.7 μM) defines a receptor activation signature unavailable with any single or dual PPAR agonist, enabling simultaneous insulin sensitization (via γ) and lipid oxidation (via α/δ) in a single molecule.
- [1] Li PP, et al. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Br J Pharmacol. 2006;148(5):610-8. View Source
- [2] He BK, Ning ZQ, Li ZB, et al. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist. PPAR Res. 2012;2012:546548. View Source
